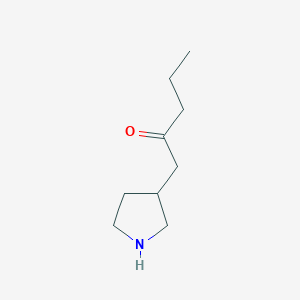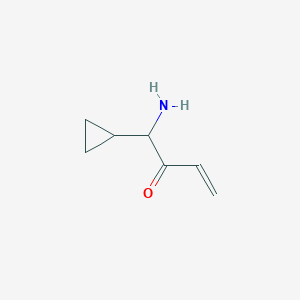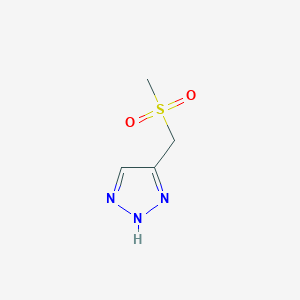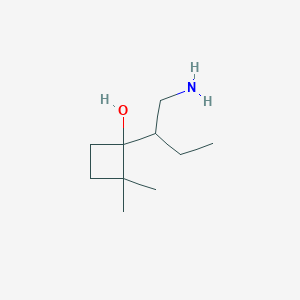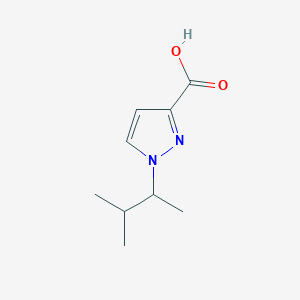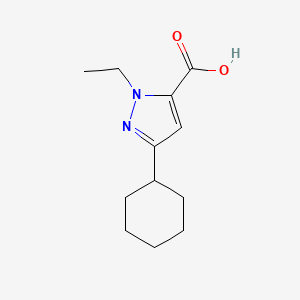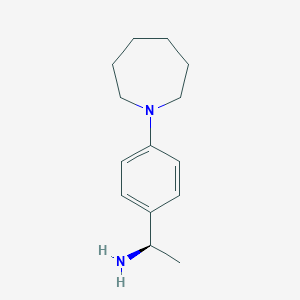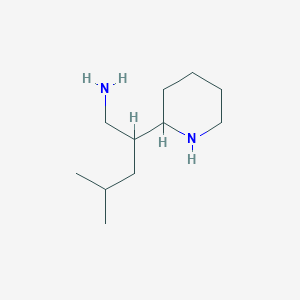
4-Methyl-2-(piperidin-2-yl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(piperidin-2-yl)pentan-1-amine is a chemical compound with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of 4-Methyl-2-(piperidin-2-yl)pentan-1-amine involves several steps. One common synthetic route includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Methyl-2-(piperidin-2-yl)pentan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Methyl-2-(piperidin-2-yl)pentan-1-amine has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, piperidine derivatives are explored for their potential pharmacological activities, including their role as intermediates in drug development . The compound is also used in the pharmaceutical industry for testing and research purposes .
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(piperidin-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
4-Methyl-2-(piperidin-2-yl)pentan-1-amine can be compared with other piperidine derivatives, such as 4-methyl-2-(piperidin-4-yl)pentan-1-amine and 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one . These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1306603-31-5 |
|---|---|
Formule moléculaire |
C11H24N2 |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
4-methyl-2-piperidin-2-ylpentan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-9(2)7-10(8-12)11-5-3-4-6-13-11/h9-11,13H,3-8,12H2,1-2H3 |
Clé InChI |
KTKDHSZQVGWHAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CN)C1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


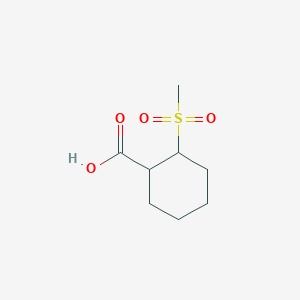
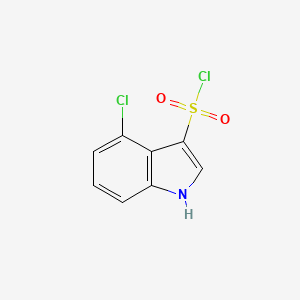
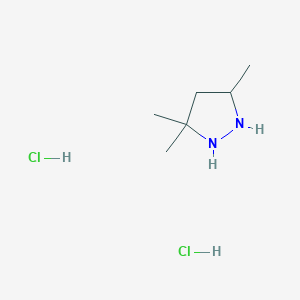
![tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate](/img/structure/B13163296.png)

